Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate

Medicinal chemistry Lead optimization Physicochemical profiling

Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate (CAS 645421-58-5) is a carbocyclic spiro[5.5]undecane bearing a C7-methyl substituent and a C1-methyl ester group across a conjugated diene system. The compound belongs to the spiro[5.5]undecane family, a scaffold increasingly positioned in kinase inhibitor space, lipoxygenase modulation, and stearoyl-CoA desaturase (SCD1) inhibition programs.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 645421-58-5
Cat. No. B12584968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate
CAS645421-58-5
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC1=CCCCC12CC=CCC2C(=O)OC
InChIInChI=1S/C14H20O2/c1-11-7-3-5-9-14(11)10-6-4-8-12(14)13(15)16-2/h4,6-7,12H,3,5,8-10H2,1-2H3
InChIKeyCWDNGPHFSPCHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate (CAS 645421-58-5) – Spirocyclic Ester Scaffold for Procurement & Differentiation Screening


Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate (CAS 645421-58-5) is a carbocyclic spiro[5.5]undecane bearing a C7-methyl substituent and a C1-methyl ester group across a conjugated diene system [1]. The compound belongs to the spiro[5.5]undecane family, a scaffold increasingly positioned in kinase inhibitor space, lipoxygenase modulation, and stearoyl-CoA desaturase (SCD1) inhibition programs [2]. Its computed molecular weight (220.31 g/mol), XLogP3 (3.2), and topological polar surface area (26.3 Ų) place it within lead-like chemical space distinct from heteroatom-rich spiro analogs [1].

Why Spiro[5.5]undecane Analogs Cannot Be Casually Interchanged – Substitution-Dependent Physicochemical and Biological Divergence


Within the spiro[5.5]undeca-3,7-diene-1-carboxylate series, the C7 substituent is a critical determinant of molecular properties and biological target engagement. Replacing the 7-methyl group with a bromine atom (CAS 645421-59-6) increases molecular weight by ~29% (from 220.31 to ~284.12 g/mol) and introduces a heavy halogen capable of halogen bonding, fundamentally altering lipophilicity, metabolic stability, and potential off-target profiles [1]. Patent disclosures covering spiro[5.5]undecane-based lipoxygenase inhibitors and SCD1 modulators demonstrate that even subtle substituent variations on the spiro core produce divergent potency and selectivity outcomes, making generic analog substitution unreliable without empirical validation [2].

Quantitative Differentiation Evidence for Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate vs. Closest Analogs


C7 Substituent Effect on Molecular Weight and Physicochemical Drug-Likeness vs. 7-Bromo Analog

The 7-methyl substituent on the target compound yields a molecular weight of 220.31 g/mol, which is 63.81 g/mol (~29%) lower than the 7-bromo analog (284.12 g/mol for CAS 645421-59-6) [1]. This difference has implications for compliance with the Lipinski Rule of Five (molecular weight <500, though lower is generally preferable for oral bioavailability). The 7-methyl analog also lacks the heavy halogen atom present in the bromo derivative, which may reduce potential for halogen-bonding-driven off-target interactions, although direct comparative selectivity data are not publicly available.

Medicinal chemistry Lead optimization Physicochemical profiling

C7 Substituent Impact on Rotatable Bond Count and Conformational Flexibility vs. 7-Bromo Analog

Both the 7-methyl target compound and its 7-bromo analog share an identical computed rotatable bond count of 2, as reported by Cactvs 3.4.6.11 through PubChem [1]. However, the spiro[5.5]undecane core itself is conformationally constrained relative to non-spirocyclic bicyclic or monocyclic scaffolds. For comparison, the bicyclic non-spiro scaffold decalin has zero rotatable bonds between rings but allows ring-flipping, whereas the spiro junction locks both rings in mutually perpendicular planes, restricting accessible conformational space [2]. This rigidity can be advantageous for target binding entropy.

Conformational analysis Molecular design Spiro scaffold optimization

Spiro[5.5]undecane Scaffold Positioning in Kinase Inhibitor Space – Potency Gains >20-Fold via Late-Stage Modification

In a 2020 study, the 1,5-oxaza spiro[5.5]undecane scaffold 1 was late-stage modified into compounds 2a–r, which enhanced kinase-likeness with a potency improvement of >20-fold relative to the parent scaffold [1]. Compound 2j demonstrated ATP-independent IC50, suggesting a unique binding mode between the ATP site and substrate site, which was validated by molecular docking and MD simulations [1]. While these data are for 1,5-oxaza spiroquinone analogs rather than the target carbocyclic spiro[5.5]undecane, they demonstrate that the spiro[5.5]undecane core can be positioned to achieve >20-fold selectivity shifts between kinases (from JNK-1 to GSK-3) [1]. The carbocyclic target compound, lacking the oxaza heteroatoms, may offer orthogonal kinase selectivity profiles yet to be experimentally determined.

Kinase inhibition Chemical biology Scaffold positioning

Lipoxygenase Inhibitory Potential – Class-Level Patent Coverage of Spiro[5.5]undecane Derivatives

Patent EP-1836183-A2 (Galileo Pharmaceuticals, priority 2004) broadly claims spiro derivatives of formulas I, IA, IB, II, IIA, III and IIIA as lipoxygenase inhibitors for treating disorders including inflammation, neurodegeneration, and cancer [1]. Separately, naturally occurring spiro[5.5]undecanes isolated from Gracilaria salicornia demonstrated 5-lipoxygenase inhibition with IC50 <2.80 mM and COX-2 selectivity indices significantly greater (~1) than ibuprofen (0.89; p<0.05) [2]. While the target compound itself has not been tested in these specific assays, it falls within the structural scope of the patented spiro chemotypes and shares the spiro[5.5]undecane core with the natural product inhibitors.

Inflammation Lipoxygenase Spiro patent landscape

SCD1 Inhibitor Landscape – Spiro[5.5]undecane Template as a Selective Starting Point vs. Heteroaromatic SCD Inhibitors

Patent US-9168248-B2 describes heteroaromatic spiro compounds as selective inhibitors of stearoyl-CoA delta-9 desaturase (SCD1) relative to other desaturases, for treating cardiovascular disease, obesity, and diabetes [1]. The patent exemplifies spiro-chromene and spiro-dihydroquinoline derivatives rather than simple spiro[5.5]undecanes. The target compound, a carbocyclic spiro[5.5]undecane methyl ester, represents a structurally minimized SCD1-relevant scaffold compared to the more complex chromene-containing analogs, potentially offering synthetic tractability and reduced aromatic ring count (NAr = 0 vs. ≥1 in chromene series) that may improve aqueous solubility [2].

Stearoyl-CoA desaturase Metabolic disease SCD1 selectivity

DSSTox Registration and Environmental Safety Data Availability – Regulatory-Grade Chemical Identity

Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate is registered in the U.S. EPA Distributed Structure-Searchable Toxicity (DSSTox) database under DTXSID10802178, with substance deposition date of 2022-10-11 [1]. This registration provides a validated chemical structure–identifier mapping (CAS–DTXSID–InChI) suitable for regulatory submissions, computational toxicology, and structure-searchable bioactivity data integration via the EPA CompTox Dashboard. In contrast, the 7-bromo analog (CAS 645421-59-6) appears in fewer regulatory databases, and many other spiro[5.5]undecane congeners lack DSSTox registration entirely [2].

Regulatory compliance Chemical safety DSSTox

Validated Application Scenarios for Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate Based on Comparative Evidence


Spiro[5.5]undecane Kinase Inhibitor Library Design – Starting Scaffold with >20-Fold Tunability

The spiro[5.5]undecane core has been positioned into kinase inhibitor space with late-stage modifications yielding >20-fold potency gains and target selectivity shifts (JNK-1 → GSK-3) [1]. The target compound provides a carbocyclic, all-carbon spiro[5.5]undecane template bearing a methyl ester handle at C1 amenable to amidation, hydrolysis, or reduction. Procuring this compound as a core scaffold enables the construction of kinase-focused libraries that explore chemical space orthogonal to the published 1,5-oxaza spiroquinone series, with the C7-methyl group offering a distinct steric and electronic environment compared to unsubstituted or heteroatom-substituted analogs. The compound's low molecular weight (220.31 g/mol) and fully sp³-hybridized ring system (Fsp³ ≈ 0.71) align with the 'escape from flatland' paradigm for improved developability [2].

Lipoxygenase Pathway Probe Development – Patent-Protected Spiro Chemotype Exploration

The compound falls within the structural scope of spiro derivatives claimed as lipoxygenase inhibitors in EP-1836183-A2 (Galileo Pharmaceuticals) [1]. Natural spiro[5.5]undecanes have demonstrated 5-LOX IC50 values <2.80 mM with COX-2 selectivity indices superior to ibuprofen [2]. The target compound's C7-methyl substituent provides a differentiated vector for SAR exploration compared to the natural products' more elaborate substitution patterns. Procurement of this minimally functionalized spiro[5.5]undecane enables systematic probing of how incremental structural complexity (starting from C7-methyl, C1-methyl ester) affects lipoxygenase vs. cyclooxygenase selectivity.

SCD1 Inhibitor Hit Identification – Aliphatic Spiro Scaffold with Favorable Developability Profile

The target compound offers a structurally minimized entry point into SCD1 inhibitor space, as described in US-9168248-B2 [1]. Compared to the heteroaromatic spiro-chromene and spiro-dihydroquinoline SCD1 inhibitors exemplified in the patent literature, this carbocyclic spiro[5.5]undecane has zero aromatic rings, a lower molecular weight (220.31 vs. typically >350 g/mol), and a fully aliphatic two-ring system. These features predict lower logP, higher aqueous solubility, and reduced CYP450 inhibition risk associated with aromatic moieties. Researchers can use this compound as a baseline SCD1-relevant scaffold and append aromatic or heteroaromatic groups in a modular fashion, controlling the aromatic/aliphatic balance to optimize potency–developability trade-offs [2].

Computational Predictive Toxicology Model Building – DSSTox-Registered Reference Compound

With a validated DTXSID (10802178) and EPA DSSTox registration dating to 2022, this compound can serve as a reference standard for developing quantitative structure–activity relationship (QSAR) models for spirocyclic compound toxicity prediction [1]. Its computed descriptors—XLogP3 of 3.2, TPSA of 26.3 Ų, hydrogen bond acceptor count of 2, and zero hydrogen bond donors—provide a well-defined physicochemical fingerprint for inclusion in training sets for predictive toxicology. Unlike many spiro[5.5]undecane congeners that lack regulatory database entries, this compound's verified CAS–DTXSID–InChI mapping ensures reproducibility of computational predictions across different modeling platforms. The 7-methyl substituent further provides a specific substructural feature (branched alkenyl carbon) for evaluating metabolic prediction algorithms [2].

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